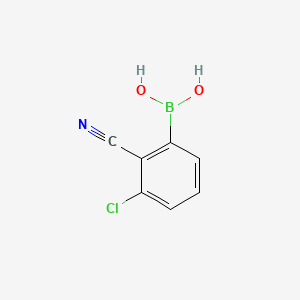

(3-Chloro-2-cyanophenyl)boronic acid

Übersicht

Beschreibung

“(3-Chloro-2-cyanophenyl)boronic acid” is a type of boronic acid, which is a class of compounds containing a boron atom bonded to an oxygen atom and two hydroxyl groups . Boronic acids are widely used in organic synthesis, materials science, and medicinal chemistry . They are known for their ability to form stable covalent bonds with sugars, which makes them useful in the detection of glucose .

Synthesis Analysis

Boronic acids can be synthesized through various methods. One common method involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidification . Another method involves the reaction of a diboronyl compound with a base and a halogenated compound . The synthesis of boronic acids is relatively simple and well-known .Molecular Structure Analysis

The molecular formula of “(3-Chloro-2-cyanophenyl)boronic acid” is C7H5BClNO2 . It contains a boron atom bonded to an oxygen atom and two hydroxyl groups . The presence of the boronic acid group allows it to form stable covalent bonds with sugars .Chemical Reactions Analysis

Boronic acids are known for their ability to form stable covalent bonds with sugars, which makes them useful in the detection of glucose . They can also participate in various types of chemical reactions, including Suzuki-Miyaura coupling, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Wissenschaftliche Forschungsanwendungen

- Field : Organic Chemistry

- Application : This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Method : The boronic acid is combined with a halide or pseudohalide partner in the presence of a base and a palladium catalyst .

- Results : The reaction forms a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .

- Field : Organic Chemistry

- Application : It’s used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .

- Method : The boronic acid is reacted with an ethenesulfonamide in the presence of a suitable catalyst .

- Results : The reaction results in the formation of arylethanesulfonamides .

- Field : Organic Chemistry

- Application : It’s used in cross-coupling reactions with diazoesters or potassium cyanate .

- Method : The boronic acid is reacted with a diazoester or potassium cyanate in the presence of a palladium catalyst .

- Results : The reaction forms a new carbon-nitrogen or carbon-carbon bond .

- Field : Organic Chemistry

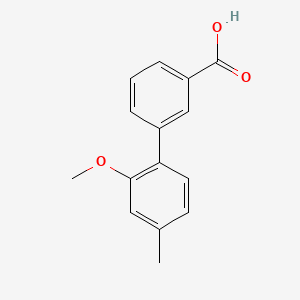

- Application : It’s used in the synthesis of biarylketones and phthalides .

- Method : The boronic acid is reacted with suitable starting materials in the presence of a catalyst .

- Results : The reaction results in the formation of biarylketones and phthalides .

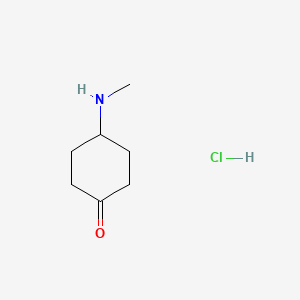

- Field : Medicinal Chemistry

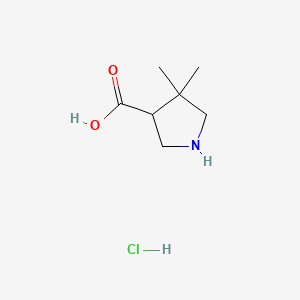

- Application : It’s used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists .

- Method : The boronic acid is reacted with other reagents to form the desired product .

- Results : The reaction results in the formation of piperidine-based MCH R1 antagonists .

- Field : Organic Chemistry

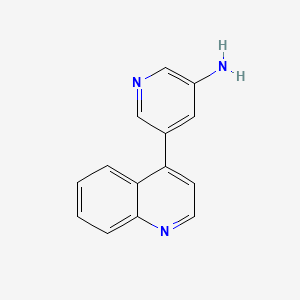

- Application : It’s used in Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones .

- Method : The boronic acid is reacted with other reagents in the presence of a palladium catalyst .

- Results : The reaction results in the formation of 4-aryl-1,8-naphthyridin-2(1H)-ones .

Suzuki–Miyaura Coupling

1,4-Conjugate Addition Reactions

Cross-Coupling Reactions

Synthesis of Biarylketones and Phthalides

Synthesis of Piperidine-Based MCH R1 Antagonists

Preparation of 4-Aryl-1,8-Naphthyridin-2(1H)-Ones

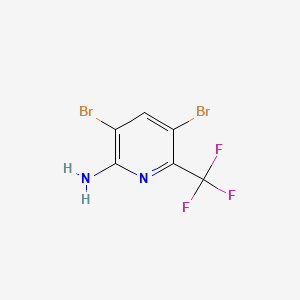

- Field : Organic Chemistry

- Application : This compound is used in Suzuki–Miyaura reactions with dibromotrifluoromethylbenzene .

- Method : The boronic acid is combined with dibromotrifluoromethylbenzene in the presence of a base and a palladium catalyst .

- Results : The reaction forms a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .

- Field : Organic Chemistry

- Application : It’s used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .

- Method : The boronic acid is reacted with an ethenesulfonamide in the presence of a suitable catalyst .

- Results : The reaction results in the formation of arylethanesulfonamides .

- Field : Organic Chemistry

- Application : It’s used in cross-coupling reactions with diazoesters or potassium cyanate .

- Method : The boronic acid is reacted with a diazoester or potassium cyanate in the presence of a palladium catalyst .

- Results : The reaction forms a new carbon-nitrogen or carbon-carbon bond .

- Field : Organic Chemistry

- Application : It’s used in the synthesis of biarylketones and phthalides .

- Method : The boronic acid is reacted with suitable starting materials in the presence of a catalyst .

- Results : The reaction results in the formation of biarylketones and phthalides .

- Field : Medicinal Chemistry

- Application : It’s used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists .

- Method : The boronic acid is reacted with other reagents to form the desired product .

- Results : The reaction results in the formation of piperidine-based MCH R1 antagonists .

- Field : Organic Chemistry

- Application : It’s used in Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones .

- Method : The boronic acid is reacted with other reagents in the presence of a palladium catalyst .

- Results : The reaction results in the formation of 4-aryl-1,8-naphthyridin-2(1H)-ones .

Suzuki–Miyaura Coupling with Dibromotrifluoromethylbenzene

Synthesis of Arylethanesulfonamides

Cross-Coupling Reactions with Diazoesters or Potassium Cyanate

Synthesis of Biarylketones and Phthalides

Synthesis of Piperidine-Based MCH R1 Antagonists

Preparation of 4-Aryl-1,8-Naphthyridin-2(1H)-Ones

- Field : Analytical Chemistry

- Application : Boronic acids, including (3-Chloro-2-cyanophenyl)boronic acid, are increasingly utilized in diverse areas of research, including sensing applications .

- Method : The key interaction of boronic acids with diols allows their utility in various sensing applications. This can be homogeneous assays or heterogeneous detection .

- Results : Detection can be at the interface of the sensing material or within the bulk sample .

- Field : Organic Chemistry

- Application : (3-Chloro-2-cyanophenyl)boronic acid can be used in the synthesis of borinic acid derivatives .

- Method : The boronic acid is reacted with other reagents to form the desired product .

- Results : The reaction results in the formation of borinic acid derivatives .

Sensing Applications

Synthesis of Borinic Acid Derivatives

Zukünftige Richtungen

Boronic acids have been increasingly utilized in diverse areas of research, including the development of sensors for carbohydrates, protein manipulation and modification, and the development of therapeutics . Given these findings, it is likely that the studies with boronic acids, including “(3-Chloro-2-cyanophenyl)boronic acid”, will continue to expand in the future .

Relevant Papers Several papers have been published on the topic of boronic acids. These papers cover various aspects of boronic acids, including their synthesis, biological applications, and their use in the design of drugs . Other papers discuss the use of boronic acids in sensing applications , and their role in nucleic acid research .

Eigenschaften

IUPAC Name |

(3-chloro-2-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClNO2/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFNOKJQOOUGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Cl)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681545 | |

| Record name | (3-Chloro-2-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-cyanophenylboronic acid | |

CAS RN |

1217500-67-8 | |

| Record name | B-(3-Chloro-2-cyanophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-2-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.